(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine
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Overview
Description
“(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” is a chemical compound that has been used in scientific experiments for various purposes. It is also known as MDB. The empirical formula is C8H8ClNO2 .
Molecular Structure Analysis
The molecular structure of “(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” consists of a benzodioxole ring with a chlorine atom at the 6th position and a methanamine group attached to the 5th position . The molecular weight is 185.61 g/mol .Physical And Chemical Properties Analysis
“(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” is a solid compound . The InChI key is ADHYYNHCXPPVHQ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine and its derivatives have been synthesized and characterized for various scientific applications. For instance, heterocyclic Schiff bases of aminomethyl pyridine, potentially including compounds related to (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine, have been synthesized and analyzed for their anticonvulsant activity. The chemical structures were confirmed using techniques like FT-IR, 1H-NMR spectroscopy, and elemental analysis, indicating a robust approach to understanding their properties and potential applications (Pandey & Srivastava, 2011).
Therapeutic Applications
The compound has been explored for its potential in therapeutic applications. Aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine, structurally related to (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists, showing high receptor affinity and robust antidepressant-like activity. This indicates the compound's potential role in developing new therapeutic agents for depression (Sniecikowska et al., 2019).
Antimicrobial Activities
Some derivatives of (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine have shown promising antimicrobial properties. For example, quinoline derivatives carrying a 1,2,3-triazole moiety have demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates the compound's relevance in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Photocytotoxicity and Imaging Applications
Iron(III) catecholates related to (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine have been used for cellular imaging and have shown remarkable photocytotoxicity in red light, suggesting potential applications in targeted cancer therapies and imaging technologies (Basu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLLTMJTQBUNLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine |
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